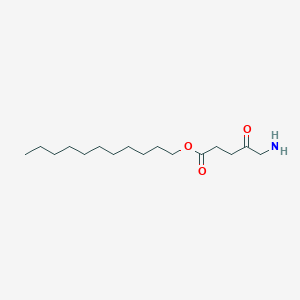
Undecyl 5-amino-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C16H31NO3 It is a derivative of 5-amino-4-oxopentanoic acid, which is known for its role in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 5-amino-4-oxopentanoate typically involves the esterification of 5-amino-4-oxopentanoic acid with undecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Undecyl 5-amino-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Undecyl 5-amino-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of undecyl 5-amino-4-oxopentanoate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in amino acid metabolism and pathways related to heme biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-4-oxopentanoic acid: A precursor in heme biosynthesis.
Hexaminolevulinate: Used in optical imaging for cancer detection.
Methyl aminolevulinate: Used in photodynamic therapy for skin conditions .
Uniqueness
Undecyl 5-amino-4-oxopentanoate is unique due to its undecyl ester group, which imparts distinct physicochemical properties. This modification enhances its solubility and stability, making it suitable for various industrial and research applications.
Propiedades
Número CAS |
797758-44-2 |
|---|---|
Fórmula molecular |
C16H31NO3 |
Peso molecular |
285.42 g/mol |
Nombre IUPAC |
undecyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-13-20-16(19)12-11-15(18)14-17/h2-14,17H2,1H3 |
Clave InChI |
UBVWRJGKIXYTNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)CCC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)

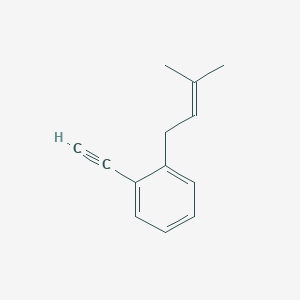
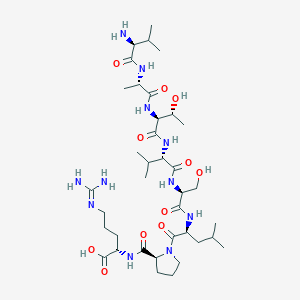
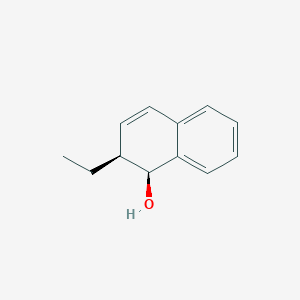
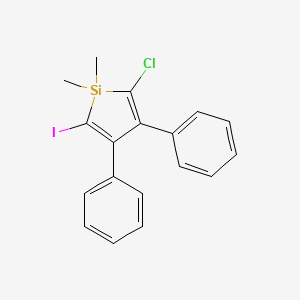
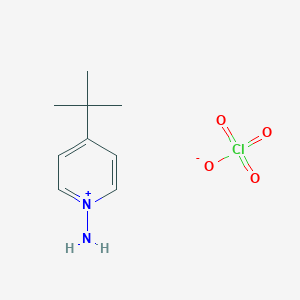
![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)
![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)



![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
